REACTION_CXSMILES
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[Br:1][C:2]1[CH:3]=[CH:4][C:5]([O:12][CH3:13])=[C:6]([CH2:8][C:9]([OH:11])=[O:10])[CH:7]=1.Cl.[CH3:15]O>>[CH3:15][O:10][C:9](=[O:11])[CH2:8][C:6]1[CH:7]=[C:2]([Br:1])[CH:3]=[CH:4][C:5]=1[O:12][CH3:13]
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Name
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|
Quantity
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0.9 g
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Type
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reactant
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Smiles
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BrC=1C=CC(=C(C1)CC(=O)O)OC
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Name
|
|
Quantity
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4 mL
|
Type
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reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
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20 mL
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Type
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reactant
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Smiles
|
CO
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Control Type
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UNSPECIFIED
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Setpoint
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80 °C
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Type
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CUSTOM
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Details
|
the reaction was stirred at 80° C. for 6 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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The mixture was then concentrated to dryness
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |